molecular formula C18H8N2 B12601760 2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine CAS No. 648431-99-6

2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine

Cat. No.: B12601760
CAS No.: 648431-99-6
M. Wt: 252.3 g/mol
InChI Key: NJLWYHVKIAPYGI-UHFFFAOYSA-N
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Description

2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is a compound characterized by its unique structure, which includes a tetrayne backbone and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine typically involves the coupling of pyridine derivatives with a tetrayne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in THF or lithium diisopropylamide in hexane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction could produce partially hydrogenated tetrayne derivatives.

Scientific Research Applications

2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine has several applications in scientific research:

    Materials Science: Used in the development of conductive polymers and nanomaterials due to its conjugated system.

    Organic Chemistry: Serves as a building block for more complex molecules and as a ligand in coordination chemistry.

    Biology and Medicine:

    Industry: Utilized in the synthesis of advanced materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine involves its interaction with molecular targets through its conjugated system. This allows it to participate in electron transfer processes and form stable complexes with metal ions. The pathways involved often include coordination to metal centers and participation in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Octa-1,3,5,7-tetraene: Similar backbone but lacks the pyridine rings.

    2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)bis(adamantan-2-ol): Similar tetrayne structure but with different substituents.

Uniqueness

2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is unique due to the presence of both the tetrayne backbone and the pyridine rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics and coordination abilities.

Properties

CAS No.

648431-99-6

Molecular Formula

C18H8N2

Molecular Weight

252.3 g/mol

IUPAC Name

2-(8-pyridin-2-ylocta-1,3,5,7-tetraynyl)pyridine

InChI

InChI=1S/C18H8N2/c1(3-5-11-17-13-7-9-15-19-17)2-4-6-12-18-14-8-10-16-20-18/h7-10,13-16H

InChI Key

NJLWYHVKIAPYGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CC#CC#CC#CC2=CC=CC=N2

Origin of Product

United States

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